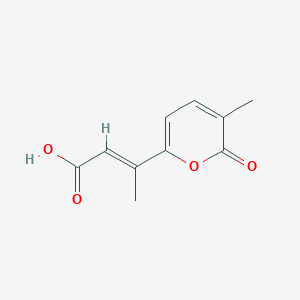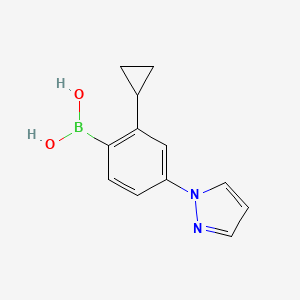![molecular formula C44H42N2O4P2 B14078928 N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer](/img/structure/B14078928.png)
N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer is a complex organophosphorus compound This compound is characterized by its unique structure, which includes multiple benzodioxaphosphepin rings and stereoisomeric configurations
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxaphosphepin core, followed by the introduction of the diamine groups and the stereoisomeric phenylethyl substituents. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its purest form.
化学反应分析
Types of Reactions
[1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled conditions, with specific solvents and temperatures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives of the original compound
科学研究应用
[1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins. The exact pathways and molecular targets involved depend on the specific application and the environment in which the compound is used.
属性
分子式 |
C44H42N2O4P2 |
|---|---|
分子量 |
724.8 g/mol |
IUPAC 名称 |
7-N,7-N,15-N,15-N-tetrakis[(1S)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine |
InChI |
InChI=1S/C44H42N2O4P2/c1-31(35-19-9-5-10-20-35)45(32(2)36-21-11-6-12-22-36)51-47-39-27-17-29-41-43(39)44-40(48-51)28-18-30-42(44)50-52(49-41)46(33(3)37-23-13-7-14-24-37)34(4)38-25-15-8-16-26-38/h5-34H,1-4H3/t31-,32-,33-,34-,51?,52?/m0/s1 |
InChI 键 |
IOUUYKLZLCCQKY-RDZUOOCMSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)P3OC4=C5C(=CC=C4)OP(OC6=CC=CC(=C65)O3)N([C@@H](C)C7=CC=CC=C7)[C@@H](C)C8=CC=CC=C8 |
规范 SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C5C(=CC=C4)OP(OC6=CC=CC(=C65)O3)N(C(C)C7=CC=CC=C7)C(C)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14078847.png)



![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14078865.png)
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B14078868.png)

![6-Bromo-1-[(4-bromophenyl)methyl]indole](/img/structure/B14078875.png)
![(2S)-2-[(1S)-1-[(8R,10R,13S,14R,17S)-14,17-dihydroxy-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B14078892.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078897.png)

![1,1-Dimethylethyl hexahydro-5-nitrosopyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14078900.png)
![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14078902.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078904.png)
